

An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pyrazolidinone hydrochloride

Cat. No.: B160390

[Get Quote](#)

A Note on CAS Number: The initial request specified CAS number 1752-88-1, which corresponds to **3-Pyrazolidinone hydrochloride**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#). However, extensive research on the properties and applications relevant to drug development consistently points to 1-(2-Pyrimidinyl)piperazine, associated with CAS number 20980-22-7[\[12\]](#)[\[13\]](#). This guide will focus on the latter compound due to its significant role in pharmaceutical research and development.

Introduction

1-(2-Pyrimidinyl)piperazine (1-PP or 1-PmP) is a heterocyclic amine that serves as a critical building block in modern pharmaceutical synthesis[\[12\]](#). It is characterized by a pyrimidine ring attached to a piperazine moiety[\[12\]](#). This compound is notably recognized as a key active metabolite of several anxiolytic and antidepressant drugs of the azapirone class, including buspirone, gepirone, and tandospirone[\[12\]](#)[\[14\]](#)[\[15\]](#). Its versatile chemical structure makes it an ideal scaffold for the synthesis of novel therapeutic agents, driving significant interest in its application within drug discovery and development[\[12\]](#).

Physicochemical Properties

1-(2-Pyrimidinyl)piperazine typically appears as a clear yellow liquid after melting[\[12\]](#)[\[16\]](#). A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ N ₄	[12] [13]
Molecular Weight	164.21 g/mol	[12] [13]
CAS Number	20980-22-7	[12] [13]
Appearance	Clear yellow liquid after melting	[12] [16]
Melting Point	32-34°C	[12]
Boiling Point	277 °C (lit.)	[17]
Density	1.158 g/mL at 25 °C (lit.)	[17]
Refractive Index	n _{20/D} 1.587 (lit.)	[17]
Solubility	Soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) at concentrations up to 10 mg/mL	[14]

Biological Activity and Pharmacological Profile

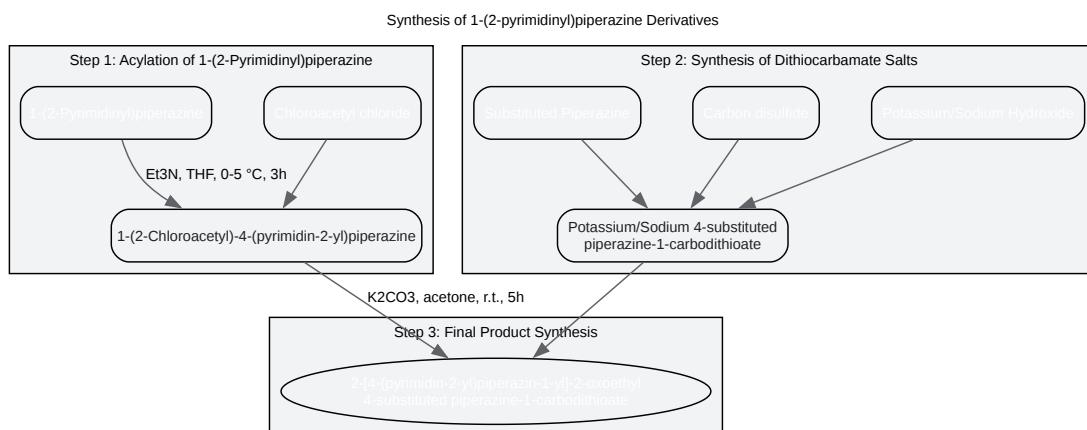
1-(2-Pyrimidinyl)piperazine exhibits a distinct pharmacological profile, primarily acting as an antagonist of the α_2 -adrenergic receptor and a partial agonist of the 5-HT_{1A} receptor[\[13\]](#)[\[14\]](#). Its affinity for various receptors is summarized in the table below.

Receptor	Activity	Affinity (Ki)	Reference
α_2 -adrenergic	Antagonist	7.3–40 nM	[13]
5-HT _{1A}	Partial Agonist (Emax = 54%)	414 nM	[13]
Dopamine D ₂ , D ₃ , D ₄	-	> 10,000 nM	[13]
α_1 -adrenergic	Negligible affinity	-	[13]

The α_2 -adrenergic antagonist activity of 1-PP is significant as it can counteract the therapeutic effects of its parent drugs, which are often 5-HT_{1A} agonists[\[14\]](#). This dual activity contributes to the complex pharmacological profile of azapirone drugs.

Applications in Research and Drug Development

1-(2-Pyrimidinyl)piperazine is a versatile molecule with several key applications in the pharmaceutical sciences:

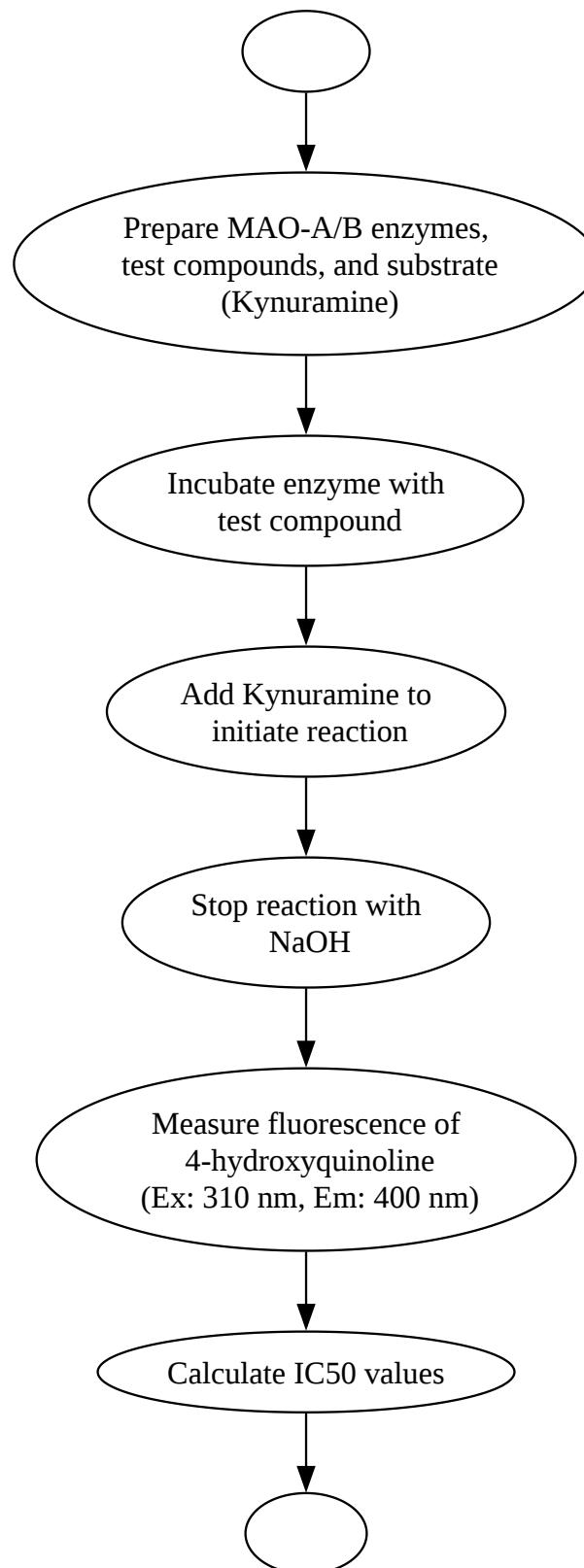

- Pharmaceutical Intermediate: It is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including several anxiolytics and antipsychotics[12][18].
- Metabolite Studies: As the primary active metabolite of drugs like buspirone, it is indispensable for pharmacokinetic and pharmacodynamic studies to understand drug metabolism, efficacy, and potential side effects[12][14].
- Drug Discovery: Its unique structure serves as a scaffold for the design and synthesis of novel molecules with targeted biological activities, particularly in the development of treatments for neurological and psychiatric disorders[12].
- Derivatization Reagent: In analytical chemistry, it is used as a derivatization reagent for carboxyl groups in peptides, enhancing the sensitivity of analytical techniques like mass spectrometry[12][17][19].

Experimental Protocols

Synthesis of 1-(2-Pyrimidinyl)piperazine Derivatives

A general method for the synthesis of 1-(2-pyrimidinyl)piperazine derivatives involves the reaction of 2-chloropyrimidine with piperazine or its derivatives. For instance, a study on novel monoamine oxidase (MAO)-A inhibitors describes the synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives[20][21].

Experimental Workflow for the Synthesis of Novel 1-(2-pyrimidinyl)piperazine Derivatives



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of novel 1-(2-pyrimidinyl)piperazine derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of synthesized 1-(2-pyrimidinyl)piperazine derivatives against MAO-A and MAO-B can be determined using a fluorometric method.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the signaling pathways modulated by 1-(2-pyrimidinyl)piperazine.

Conclusion

1-(2-Pyrimidinyl)piperazine is a compound of significant interest in pharmaceutical research and drug development. Its role as a key building block for synthesis, its complex pharmacological profile as an active metabolite, and its utility in analytical applications underscore its importance to scientists and researchers in the field. A thorough understanding of its properties and biological activities is crucial for the development of new and improved therapeutic agents for a variety of disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]
- 2. 1752-88-1 | CAS DataBase [m.chemicalbook.com]
- 3. pyrazolidin-3-one hydrochloride | 1752-88-1 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. 335490250 [thermofisher.com]
- 7. 1752-88-1 | 3-Pyrazolidinone hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 8. 3-Pyrazolidinone hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.es]
- 9. scbt.com [scbt.com]
- 10. 3-Pyrazolidinone hydrochloride, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 3-PYRAZOLIDINONE HYDROCHLORIDE | 1752-88-1 [amp.chemicalbook.com]

- 12. nbinno.com [nbinno.com]
- 13. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Azapirone - Wikipedia [en.wikipedia.org]
- 16. echemi.com [echemi.com]
- 17. 1-(2-Pyrimidyl)piperazine 98 20980-22-7 [sigmaaldrich.com]
- 18. 1-(2-Pyrimidinyl)piperazine | PMC Isochem [pmcisochem.fr]
- 19. 1-(2-Pyrimidyl)piperazine 98 20980-22-7 [sigmaaldrich.com]
- 20. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Pyrimidinyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160390#cas-number-1752-88-1-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com